molecular formula C12H18 B14564095 1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene CAS No. 61971-87-7

1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene

Cat. No.: B14564095
CAS No.: 61971-87-7
M. Wt: 162.27 g/mol
InChI Key: IYKQMXDMKOJLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene is an organic compound that belongs to the class of terpenes It is characterized by a cyclohexadiene ring substituted with a methyl group and a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene typically involves the reaction of isoprene with suitable dienophiles under controlled conditions. One common method is the Diels-Alder reaction, where isoprene reacts with a dienophile like maleic anhydride to form the desired cyclohexadiene derivative. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification processes like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the cyclohexadiene ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Epoxides, diols, and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexadiene derivatives.

Scientific Research Applications

1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Isoprenol (3-Methylbut-3-en-1-ol): A hemiterpene alcohol with similar structural features but different functional groups.

    Prenol (3-Methylbut-2-en-1-ol): Another hemiterpene alcohol, often used as an intermediate in the synthesis of other terpenes.

    γ-Curcumene: A compound with a similar cyclohexadiene ring structure but different substituents.

Uniqueness: 1-Methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

61971-87-7

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-4-(3-methylbut-2-enyl)cyclohexa-1,3-diene

InChI

InChI=1S/C12H18/c1-10(2)4-7-12-8-5-11(3)6-9-12/h4-5,8H,6-7,9H2,1-3H3

InChI Key

IYKQMXDMKOJLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(CC1)CC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.